molecular formula C18H19BN2O4S B148825 3-(Dansylamino)phenylboronic acid CAS No. 75806-94-9

3-(Dansylamino)phenylboronic acid

Cat. No.: B148825
CAS No.: 75806-94-9
M. Wt: 370.2 g/mol
InChI Key: TYXMKSYBCDTGDU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dansylamino)phenylboronic acid typically involves the reaction of dansyl chloride with 3-aminophenylboronic acid. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under basic conditions, often using a base like triethylamine .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability .

Mechanism of Action

The primary mechanism of action of 3-(Dansylamino)phenylboronic acid involves its ability to form reversible covalent bonds with cis-diols. This interaction leads to the formation of stable cyclic boronate esters, which can be detected through fluorescence. Additionally, the compound inhibits certain enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Comparison: 3-(Dansylamino)phenylboronic acid is unique due to its fluorescent properties, which are not present in simpler boronic acids like phenylboronic acid. This fluorescence makes it particularly valuable for applications requiring detection and quantification of carbohydrates and glycoproteins. Additionally, its ability to inhibit specific enzymes adds to its versatility in biochemical research .

Properties

IUPAC Name

[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BN2O4S/c1-21(2)17-10-4-9-16-15(17)8-5-11-18(16)26(24,25)20-14-7-3-6-13(12-14)19(22)23/h3-12,20,22-23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXMKSYBCDTGDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00226723
Record name N-Dansyl-3-aminobenzeneboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00226723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75806-94-9
Record name FluoroBora I
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75806-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Dansyl-3-aminobenzeneboronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075806949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Dansyl-3-aminobenzeneboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00226723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-[[[5-(dimethylamino)-1-naphthyl]sulphonyl]amino]phenyl]metaboric acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3-(Dansylamino)phenylboronic acid enable the detection of sialic acid on cell surfaces?

A: this compound exhibits fluorescence properties and can bind to sialic acid, a sugar molecule often found on cell surfaces. [] This binding occurs through the boronic acid moiety, which forms reversible covalent bonds with the cis-diol groups of sialic acid. The binding event can be monitored through changes in fluorescence intensity, allowing for the detection and quantification of sialic acid on cell surfaces.

Q2: Can this compound be used for applications beyond sialic acid detection?

A: Yes, research indicates that this compound can be conjugated to other materials to create novel sensing platforms. For example, one study successfully developed a nanoprobe by functionalizing gold nanoparticles with alginate and this compound. [] This nanoprobe demonstrated potential for glucose detection due to the boronic acid's affinity for glucose and the enhanced catalytic activity observed in the presence of the gold nanoparticles. This highlights the versatility of this compound for diverse sensing and catalytic applications.

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